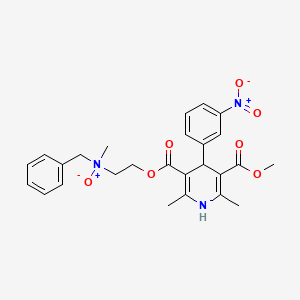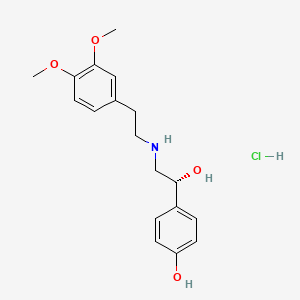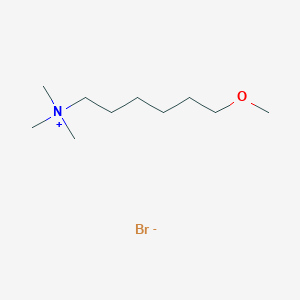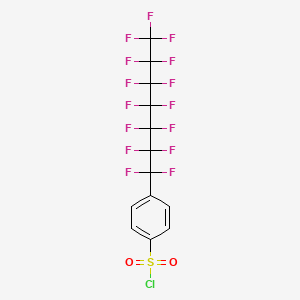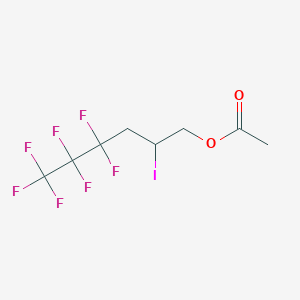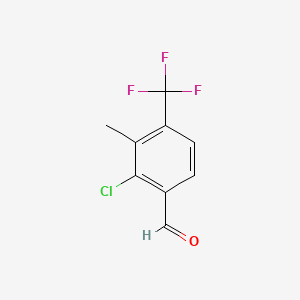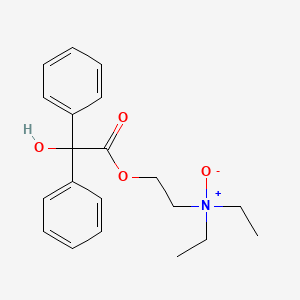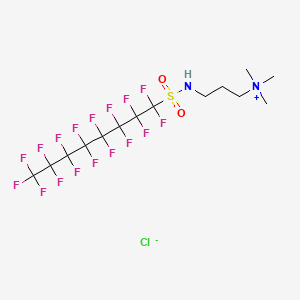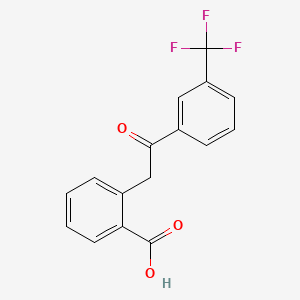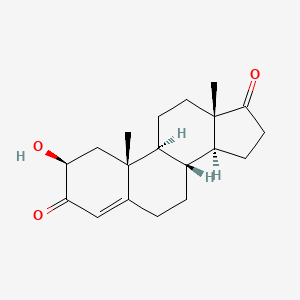
2-beta-Hydroxy-androst-4-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-beta-Hydroxy-androst-4-ene-3,17-dione is a naturally occurring steroid hormone and an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA). This compound is known for its weak androgenic activity and its role as a precursor in the synthesis of other significant hormones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-beta-Hydroxy-androst-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through various chemical reactions, including the use of specific enzymes like 3β-hydroxysteroid dehydrogenase . The reaction conditions often require controlled temperatures and pH levels to ensure the desired hydroxylation occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. These processes are designed to convert androst-4-ene-3,17-dione to its hydroxylated form efficiently. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-beta-Hydroxy-androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming compounds like androstenediol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Enzymes like 3β-hydroxysteroid dehydrogenase.
Major Products:
Androst-4-ene-3,17-dione: Formed through oxidation.
Androstenediol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2-beta-Hydroxy-androst-4-ene-3,17-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-beta-Hydroxy-androst-4-ene-3,17-dione involves its conversion to active hormones like testosterone and estrone. This conversion is mediated by enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase . The compound binds to androgen and estrogen receptors, influencing various physiological processes, including muscle growth, bone density, and reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Androstenedione: A precursor to testosterone and estrone, similar in structure but lacks the hydroxyl group at the 2-beta position.
Androstenediol: Contains hydroxyl groups at both the 3 and 17 positions, differing in its androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione, with a hydroxyl group at the 3-beta position.
Uniqueness: 2-beta-Hydroxy-androst-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which influences its biological activity and its role as an intermediate in the biosynthesis of other hormones .
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
TUUUEQXMRRIGLT-HDOZPKFNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


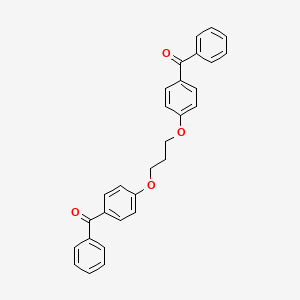
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
